molecular formula C14H22O5S B14305270 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene CAS No. 116073-63-3

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene

Cat. No.: B14305270
CAS No.: 116073-63-3
M. Wt: 302.39 g/mol
InChI Key: MMFXBHCIEYDCED-UHFFFAOYSA-N
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Description

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene is a complex organic compound with a unique structure that includes a benzene ring substituted with a sulfonyl group and a chain of ethoxy groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a series of ethoxyethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the modification of biomolecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism by which 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the sulfonyl group acts as an electron-withdrawing group, making the benzene ring more reactive towards nucleophiles. The ethoxy groups provide solubility and flexibility to the molecule, allowing it to interact with various targets. In biological systems, the compound may interact with proteins or enzymes, modifying their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but lacking the sulfonyl and benzene components.

    Triethylene glycol monomethyl ether: Another compound with a similar ethoxy chain but different functional groups.

Uniqueness

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene is unique due to its combination of a sulfonyl group, a benzene ring, and a chain of ethoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

116073-63-3

Molecular Formula

C14H22O5S

Molecular Weight

302.39 g/mol

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C14H22O5S/c1-13-3-5-14(6-4-13)20(15,16)12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3

InChI Key

MMFXBHCIEYDCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOC

Origin of Product

United States

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